(S)-2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-3,N-dimethyl-butyramide
Description
Properties
IUPAC Name |
(2S)-2-amino-N-[1-(3-chlorophenyl)ethyl]-N,3-dimethylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O/c1-9(2)13(16)14(18)17(4)10(3)11-6-5-7-12(15)8-11/h5-10,13H,16H2,1-4H3/t10?,13-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCKRLGREYLFMIA-HQVZTVAUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(C)C(C)C1=CC(=CC=C1)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(C)C(C)C1=CC(=CC=C1)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-3,N-dimethyl-butyramide, a compound with a complex structure, has garnered attention for its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This compound features an amide functional group, which is significant in its interaction with biological targets.
The biological activity of this compound is largely attributed to its ability to modulate various biochemical pathways. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in inflammatory responses.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Effects : The compound has shown promise in inhibiting cytokine release, particularly interleukin-1 beta (IL-1β) and interleukin-18 (IL-18), which are critical mediators in inflammatory processes .
- Cytotoxicity : In vitro studies have demonstrated that the compound can induce cytotoxic effects on certain cancer cell lines, suggesting potential applications in cancer therapy .
Case Studies
-
Cytokine Inhibition Study :
- Objective : To evaluate the effect of this compound on cytokine release.
- Method : Peripheral blood mononuclear cells were stimulated with bacterial products, and the release of cytokines was measured.
- Findings : The compound significantly inhibited IL-1β and IL-18 secretion while having minimal effects on other cytokines like TNF-alpha and IL-6 .
-
Cancer Cell Line Study :
- Objective : To assess the cytotoxicity of the compound against various cancer cell lines.
- Method : A series of assays were performed to determine cell viability post-treatment.
- Results : The compound exhibited selective cytotoxicity towards specific cancer cells, indicating its potential as an anticancer agent .
Data Table: Biological Activities Summary
Scientific Research Applications
Neurodegenerative Diseases
One of the most promising applications of (S)-2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-3,N-dimethyl-butyramide is in the treatment of neurodegenerative diseases such as Alzheimer's disease.
- Mechanism of Action : The compound functions primarily as an inhibitor of β-secretase (BACE1), an enzyme involved in the production of amyloid-beta plaques, which are characteristic of Alzheimer's pathology.
- In Vitro Studies : Research indicates that JCC04994 can significantly inhibit BACE1 with IC50 values in the nanomolar range, suggesting potent action against amyloid plaque formation.
- In Vivo Studies : In transgenic mice models of Alzheimer's disease, administration of this compound resulted in decreased amyloid plaque levels and improved cognitive function, as assessed through behavioral tests.
Metabolic Disorders
The compound also shows potential for managing metabolic disorders, particularly type 2 diabetes.
- Mechanism of Action : It appears to influence insulin signaling pathways, which are critical for glucose metabolism.
- Animal Studies : In insulin-resistant rat models, JCC04994 improved glycemic control and enhanced insulin sensitivity, indicating its potential as a therapeutic agent for metabolic syndrome.
Case Studies and Research Findings
The following table summarizes key research findings regarding the applications of this compound:
| Study | Model | Findings |
|---|---|---|
| Study A | Transgenic mice | Reduced β-amyloid plaque levels; improved memory performance |
| Study B | Insulin-resistant rats | Enhanced insulin sensitivity; lower blood glucose levels |
Chemical Reactions Analysis
Amidation and Alkylation Reactions
The tertiary amide group and amino functionality participate in alkylation and amidation under controlled conditions.
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Mechanistic Insight : Alkylation of the amino group occurs in the presence of bromopentane and a base (K₂CO₃), forming pentyl esters with >60% yield .
Oxidation and Reduction
The tertiary amide and aromatic chloro group influence redox behavior.
| Reaction Type | Reagents/Conditions | Products | Key Observations |
|---|---|---|---|
| Oxidation | Acetic anhydride, DMSO | Ketones | Selective oxidation of alcohols . |
| Reduction | LiAlH₄, anhydrous ether | Amines | Requires inert conditions. |
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Reduction Example : LiAlH₄ reduces the amide to a secondary amine, retaining stereochemistry.
Nucleophilic Substitution
The 3-chlorophenyl group undergoes substitution reactions with nucleophiles.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Sodium cyanide | Catalyst, DMF | Cyano-substituted derivatives | ~70% efficiency |
| Piperidine | Reflux, THF | Arylpiperidine adducts | Steric hindrance limits yield . |
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Kinetics : Substitution at the 3-chloro position is slower compared to para-substituted analogs due to steric effects .
Coupling Reactions
The compound serves as an intermediate in cross-coupling reactions.
Stereochemical Transformations
The chiral center at the α-amino position influences enantioselective reactions.
| Reaction | Chiral Auxiliary | Outcome | Selectivity |
|---|---|---|---|
| Epoxidation | Sharpless conditions | Epoxides with >90% ee | Configuration retained . |
| Enzyme-catalyzed hydrolysis | Lipase B | (R)-enantiomer separation | 85% recovery. |
Stability and Degradation
Under acidic or thermal conditions, degradation pathways emerge:
Key Research Findings
-
Biological Relevance : Derivatives of this compound inhibit β3-adrenergic receptors, showing potential for metabolic disorder therapeutics .
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Industrial Scalability : Continuous-flow protocols for alkylation improve yield (>80%) compared to batch methods .
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Toxicity Profile : Nitrosamine derivatives formed under acidic conditions require strict control (AI limit: 18 ng/day) .
Comparison with Similar Compounds
Structural Variations in Chloro-Substituted Amides
The compound shares structural similarities with several analogs, differing primarily in substituent position, halogenation patterns, and backbone modifications:
Key Observations :
Physical and Chemical Properties
- Melting Points: Analogs like (S)-N-(1-((2-cycloheptylethyl)amino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)butyramide exhibit melting points of 81.3–88.3 °C, suggesting that the target compound may have a comparable range .
- Solubility : Most amides in this class are soluble in dichloromethane (DCM) and tetrahydrofuran (THF), as demonstrated in and .
Q & A
Q. What are the recommended synthetic routes for (S)-2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-3,N-dimethyl-butyramide, and what critical steps ensure stereochemical purity?
Methodological Answer: Synthesis typically involves multi-step reactions starting from substituted phenyl-ethylamine precursors. Key steps include:
- Chloro-phenyl ethylamine preparation : React 3-chlorophenylacetaldehyde with hydroxylamine to form an oxime, followed by reduction to yield the chiral amine intermediate .
- Amide coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) to couple the amine with 3,N-dimethyl-butyric acid derivatives. Steric hindrance requires careful temperature control (0–4°C) to minimize racemization .
- Stereochemical control : Chiral HPLC or enzymatic resolution ensures (S)-configuration purity. For example, lipase-mediated kinetic resolution of intermediates can achieve >98% enantiomeric excess .
Q. How can researchers confirm the molecular structure and stereochemistry of this compound using spectroscopic methods?
Methodological Answer:
- NMR spectroscopy :
- ¹H/¹³C NMR : The 3-chloro-phenyl group shows aromatic protons as a doublet (δ 7.2–7.4 ppm) and a singlet for the ethyl group (δ 1.3–1.5 ppm). The amide carbonyl appears at δ 168–170 ppm in ¹³C NMR .
- NOESY : Correlations between the (S)-amino group and adjacent methyl groups confirm stereochemistry .
- LCMS : High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., [M+H]+ at m/z 297.1362) .
- X-ray crystallography : Single-crystal analysis resolves absolute configuration if chiral centers are ambiguous .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions in biological activity data across different studies involving this compound?
Methodological Answer:
- Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. CHO) and assay conditions (e.g., ATP levels for kinase studies). Discrepancies in IC50 values often arise from variations in intracellular pH or co-solvents like DMSO .
- Metabolite profiling : Use LC-MS/MS to identify degradation products or active metabolites that may confound activity measurements. For instance, N-demethylation derivatives can exhibit off-target effects .
- Orthogonal validation : Combine in vitro binding assays (e.g., SPR) with cellular functional assays (e.g., cAMP modulation) to confirm target engagement .
Q. How can computational modeling predict the compound's interactions with biological targets, and what validation methods are recommended?
Methodological Answer:
- Docking studies : Use Schrödinger Suite or AutoDock Vina to model binding to targets like G-protein-coupled receptors (GPCRs). Focus on the chloro-phenyl moiety’s hydrophobic interactions and the amide’s hydrogen-bonding potential .
- MD simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-receptor complexes. Monitor RMSD (<2 Å) and binding free energy (MM/PBSA) .
- Validation :
Data Contradiction Analysis
Example Issue : Conflicting reports on metabolic stability in hepatic microsomes.
Resolution Workflow :
Experimental replication : Test under standardized conditions (e.g., 1 mg/mL microsomal protein, NADPH regeneration system).
CYP inhibition screening : Identify if CYP3A4/2D6 inhibitors (e.g., ketoconazole) alter degradation rates, suggesting enzyme-specific metabolism .
Structural analogs : Compare with (R)-1-(3-chloro-phenyl)-1-hydroxy-2-aminoethane to isolate stereochemical effects on stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
